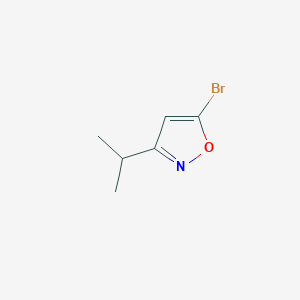

5-bromo-3-(propan-2-yl)-1,2-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-propan-2-yl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO/c1-4(2)5-3-6(7)9-8-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHIAPUUZPAHNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 3 Propan 2 Yl 1,2 Oxazole

Established Strategies for Oxazole (B20620) Ring Construction

The formation of the oxazole heterocycle is a cornerstone of organic synthesis, with numerous methods developed to create this valuable structural motif. These strategies often begin with acyclic precursors that are induced to cyclize through various chemical transformations.

Dehydrative Cyclization of Acyclic Precursors

Dehydrative cyclization represents one of the most classical and direct approaches to oxazole synthesis. This method involves the removal of a water molecule from a suitable acyclic precursor to form the aromatic ring. A common pathway is the Robinson-Gabriel synthesis, which utilizes the cyclodehydration of α-acylamino ketones. pharmaguideline.com In this process, the precursor is treated with strong dehydrating agents like sulfuric acid, polyphosphoric acid, or phosphorus pentoxide to facilitate ring closure. ijpsonline.comijpsonline.com

Another significant dehydrative approach involves the cyclization of N-(β-hydroxyethyl)amides. mdpi.com Recent advancements have focused on greener and more practical methods, such as using triflic acid (TfOH) to promote the reaction, which proceeds efficiently and generates water as the only byproduct. nih.govresearchgate.net

Table 1: Comparison of Dehydrating Agents for Oxazole Synthesis

| Dehydrating Agent | Typical Conditions | Yield | Reference |

|---|---|---|---|

| H₂SO₄, PCl₅, POCl₃ | High Temperature | Low | ijpsonline.comijpsonline.com |

| Polyphosphoric Acid | High Temperature | 50-60% | ijpsonline.comijpsonline.com |

For the synthesis of the 3-(propan-2-yl)-1,2-oxazole core, a potential precursor for dehydrative cyclization would be N-(1-hydroxypropan-2-yl)isobutyramide.

Oxidative Cyclization Approaches

Oxidative cyclization methods provide a powerful alternative for constructing oxazole rings, often under milder conditions than classical dehydration. These reactions typically involve the formation of the ring accompanied by an oxidation step.

CO₂/Photoredox-Cocatalyzed Cyclization: A modern, sustainable approach utilizes a dual catalyst system involving CO₂ and a photoredox catalyst. acs.orgnih.gov This method facilitates the tandem oxidative cyclization of α-bromo ketones with amines to form polysubstituted oxazoles. acs.org The reaction proceeds under visible light irradiation and avoids the use of harsh transition-metal catalysts or stoichiometric peroxide oxidants, making it an environmentally benign option. nih.govacs.org

Copper(II)-Catalyzed Cyclization: Copper catalysts are widely employed in oxidative cyclizations. One prominent method involves the copper(II)-mediated oxidative cyclization of enamides, which can be prepared from amides and alkynes. rsc.org This reaction can be performed at room temperature using an oxidant like potassium persulfate (K₂S₂O₈) and a copper(II) salt, such as CuBr₂. nih.govacs.org The proposed mechanism involves the copper(II) species acting as a single-electron oxidant, which triggers the cyclization via a radical cation intermediate. nih.govacs.org A variety of 2,5-disubstituted oxazoles can be synthesized in moderate to high yields using this protocol. rsc.orgnih.gov

Table 2: Conditions for Copper(II)-Catalyzed Oxidative Cyclization of Enamides

| Copper Salt (mol%) | Additive (mol%) | Oxidant (equiv) | Solvent | Temp. | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| CuBr₂ (20) | — | K₂S₂O₈ (1.5) | MeCN | RT | 92 | amazonaws.com |

| Cu(OAc)₂ (20) | — | K₂S₂O₈ (1.5) | MeCN | RT | 85 | amazonaws.com |

Cycloisomerization Reactions

The cycloisomerization of propargylic amides has emerged as a versatile and efficient route to polysubstituted oxazoles. ijpsonline.com This reaction involves the intramolecular rearrangement of an appropriately substituted propargylic amide to form the oxazole ring. The transformation can be catalyzed by a range of species, including transition metals, Brønsted or Lewis acids, and even solid supports like silica (B1680970) gel. ijpsonline.comnih.govacs.org

Gold catalysts, such as AuCl₃, are particularly effective in promoting the 5-exo-dig cyclization of propargylic amides to yield oxazoles. nih.govresearchgate.net Zinc-catalyzed tandem reactions have also been developed, where Zn(OTf)₂ acts as both a π-acid and a σ-acid catalyst. acs.org A notable advantage of this methodology is its high atom economy and the ability to proceed under mild conditions, furnishing oxazole derivatives in high yields. ijpsonline.comnih.gov For the target molecule, the precursor would be an N-propargyl derivative of isobutyramide.

[3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions are a powerful tool for constructing five-membered heterocyclic rings. In the context of oxazole synthesis, a key example is the reaction between a nitrile oxide and an alkyne. youtube.com Nitrile oxides are 1,3-dipoles that react readily with dipolarophiles like alkynes to form isoxazoles, which are isomers of oxazoles. youtube.comyoutube.com While this specific reaction leads to isoxazoles, related [3+2] cycloaddition strategies are employed for oxazoles.

A more direct photoredox-catalyzed [3+2] cycloaddition/oxidative aromatization sequence has been developed using 2H-azirines and aldehydes. acs.orgscispace.com This one-pot synthesis provides a general route to 2,4,5-trisubstituted oxazoles under mild, visible-light-induced conditions. scispace.com To synthesize the 3-(propan-2-yl)-1,2-oxazole core, this would involve the reaction of an appropriately substituted 2H-azirine with an aldehyde that provides the C5 carbon. Direct incorporation of bromine at the C5 position can be achieved by using a bromo-substituted alkyne or aryne as the dipolarophile. nih.gov

Van Leusen Oxazole Synthesis and its Variants

The Van Leusen oxazole synthesis is a well-established method for preparing 5-substituted oxazoles from aldehydes. organic-chemistry.orgmdpi.com The key reagent is tosylmethyl isocyanide (TosMIC), which reacts with an aldehyde in the presence of a base, such as potassium carbonate. ijpsonline.comwikipedia.orgnrochemistry.com The mechanism involves the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde. A subsequent intramolecular cyclization forms an oxazoline (B21484) intermediate, which then eliminates toluenesulfinic acid (TosH) to yield the 5-substituted oxazole. organic-chemistry.orgnih.gov

While the classical Van Leusen synthesis is highly effective for producing 5-substituted oxazoles, it is not a direct route to 3-substituted or 3,5-disubstituted oxazoles like the target compound. ijpsonline.com However, modifications and multi-step sequences incorporating this reaction can be envisioned. For instance, variants using ionic liquids as solvents have been developed to synthesize 4,5-disubstituted oxazoles in a one-pot manner from TosMIC, aldehydes, and aliphatic halides. mdpi.comnih.gov

Bredereck Reaction Modifications

The Bredereck reaction traditionally involves the synthesis of oxazoles from α-haloketones and amides. ijpsonline.comijpsonline.com This method is particularly useful for preparing 2,4-disubstituted oxazoles and is considered an efficient and economical process. ijpsonline.comijpsonline.com Like the Van Leusen synthesis, the standard Bredereck reaction is not ideally suited for the direct synthesis of 5-bromo-3-(propan-2-yl)-1,2-oxazole due to its inherent regioselectivity for substitution at the C2 and C4 positions. tandfonline.comsemanticscholar.org

Modifications to the classical procedure have expanded its scope. For example, using α-hydroxyketones as starting materials in place of α-haloketones offers an improved pathway. ijpsonline.comijpsonline.com Despite these advancements, the application of the Bredereck reaction to the synthesis of the target molecule would require a non-traditional or multi-step approach to achieve the desired 3,5-substitution pattern.

Following the successful construction of the 3-(propan-2-yl)-1,2-oxazole ring via one of the aforementioned methods, the final step to obtain the target compound is a regioselective bromination. This is typically achieved through electrophilic substitution, often by first generating a lithiated intermediate at the C5 position followed by quenching with an electrophilic bromine source like N-bromosuccinimide (NBS) or bromine (Br₂). nsf.govorgsyn.orgarkat-usa.org

Microwave-Assisted Synthetic Protocols for Oxazoles

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. For the synthesis of oxazole rings, this technology offers a rapid and efficient alternative to conventional heating methods. One prominent approach involves the [3+2] cycloaddition reaction between an appropriate aldehyde and 4-toluenesulfonylmethyl isocyanide (TosMIC). nih.gov

In a general protocol, a substituted aldehyde is reacted with TosMIC in an isopropanol (B130326) medium. The choice of base is critical; for instance, using two equivalents of a strong base like potassium phosphate (B84403) under microwave irradiation at elevated temperatures (e.g., 65°C) can selectively yield 5-substituted oxazoles. nih.gov The reaction proceeds quickly, often within minutes, making it an attractive method for rapid synthesis. nih.gov For the specific synthesis of this compound, this would conceptually involve a brominated aldehyde precursor.

| Reagents | Base | Solvent | Conditions | Outcome |

| Substituted Aryl Aldehyde, TosMIC | Potassium Phosphate | Isopropyl Alcohol | Microwave Irradiation (350W, 65°C, 8 min) | 5-Substituted Oxazoles nih.gov |

| α-Azidochalcone | Trifluoroacetic Acid | Dry | Microwave Irradiation (30 min) | Oxazole Derivatives |

Electrochemical Synthesis of Polysubstituted Oxazoles

Electrochemical methods provide a green and mild alternative for the synthesis of polysubstituted oxazoles, avoiding the need for harsh chemical oxidants. bohrium.comacs.org A notable strategy involves the reaction of easily accessible ketones with acetonitrile (B52724), which serves as both a reactant and the solvent. bohrium.comorganic-chemistry.orgresearchgate.netrsc.org This process typically occurs in a divided electrochemical cell at room temperature. bohrium.com

The reaction is facilitated by the use of carbon felt for both the anode and cathode, with activators such as trifluoroacetic anhydride (B1165640) (TFAA) and acetic anhydride. bohrium.com A catalyst, for instance a triphenylamine (B166846) derivative, and an electrolyte like lithium perchlorate (B79767) are also employed. bohrium.com This method is characterized by its high efficiency and broad substrate scope. organic-chemistry.orgresearchgate.net Mechanistic studies suggest the reaction proceeds through a Ritter-type reaction followed by oxidative cyclization. organic-chemistry.orgresearchgate.net X-ray crystallographic analysis has confirmed that this electrochemical approach involves the nucleophilic attack of acetonitrile on the carbonyl carbon of the ketone. organic-chemistry.orgrsc.org

| Anode/Cathode | Activators | Catalyst | Electrolyte | Key Feature |

| Carbon Felt | Trifluoroacetic Anhydride, Acetic Anhydride | Triphenylamine Derivatives | Lithium Perchlorate | No external chemical oxidant required bohrium.comorganic-chemistry.orgresearchgate.net |

Regioselective Bromination Strategies for Oxazole Systems

The introduction of a bromine atom at a specific position on the oxazole ring is a critical step in the synthesis of compounds like this compound. Various regioselective bromination strategies have been developed to achieve this with high precision.

Direct Regiocontrolled Lithiation and Electrophilic Bromination

A common and effective method for the regiocontrolled synthesis of bromooxazoles is through direct lithiation followed by quenching with an electrophilic bromine source. researchgate.net This approach allows for the specific placement of the bromine atom on the oxazole ring. For the synthesis of 5-bromooxazoles, the process would involve the deprotonation of the corresponding 3-substituted oxazole at the 5-position using a strong lithium base, such as n-butyllithium, followed by the addition of a brominating agent like N-bromosuccinimide (NBS). thieme-connect.de The regioselectivity of the lithiation can be influenced by the solvent and temperature. thieme-connect.de

Bromination during Ring Formation using Brominated Precursors

An alternative strategy to achieve a brominated oxazole is to construct the ring using starting materials that already contain a bromine atom. For example, new derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with a bromomethylphenyl group have been synthesized via microwave-assisted cyclodehydration. nih.gov This principle can be extended to oxazole synthesis, where a brominated precursor, such as a bromo-substituted aldehyde or ketone, is used in a cyclization reaction to form the 5-bromooxazole (B1343016) ring directly.

Post-Cyclization Bromination Methods (e.g., N-Bromosuccinimide)

The direct bromination of a pre-formed oxazole ring is a widely used method. N-Bromosuccinimide (NBS) is a common and effective reagent for the electrophilic bromination of various aromatic and heterocyclic compounds. nih.govnih.gov The reaction conditions can be tuned to achieve regioselectivity. For many heterocyclic systems, the reaction proceeds at ambient temperature, often without the need for a catalyst, to afford monobrominated products in good yields. nih.gov In the context of synthesizing this compound, the 3-isopropyl-1,2-oxazole would be treated with NBS under appropriate conditions to favor bromination at the 5-position. NBS has also been employed as an oxidant in the synthesis of 2-aminobenzoxazoles.

| Brominating Agent | Substrate | Key Features |

| N-Bromosuccinimide (NBS) | Aromatic Compounds | Regioselective, proceeds at ambient temperature nih.gov |

| N-Bromosuccinimide (NBS) | Benzoxazoles | Used as an oxidant for oxidative cyclization |

| N-Bromosuccinimide (NBS)/Silica Gel | Aromatic Compounds | Good for regioselective electrophilic aromatic brominations nih.gov |

Copper(I)-Catalyzed Intramolecular Cyclization for 5-Bromooxazoles

A sophisticated method for the synthesis of 5-bromooxazoles involves a copper(I)-catalyzed intramolecular cyclization. A key example of this strategy begins with the base-promoted dibromination of enamides using carbon tetrabromide as the bromine source, which yields β,β-dibrominated secondary enamides. organic-chemistry.org These intermediates can then be transformed into 5-bromooxazoles through an intramolecular cyclization catalyzed by a copper(I) species, producing the final product in good yields. organic-chemistry.org This method provides a novel and efficient route to specifically construct the 5-bromooxazole core.

Synthetic Routes to Incorporate the Propan-2-yl Moiety

The introduction of the propan-2-yl (isopropyl) group at the third position of the isoxazole (B147169) ring is a critical step in the synthesis of the target molecule. This can be achieved through several strategic approaches, primarily by either building the ring from a precursor already containing the isopropyl moiety or by modifying a pre-existing isoxazole.

Strategies for Alkyl Group Introduction at Position 3

The most common and regioselective methods for constructing 3,5-disubstituted isoxazoles involve building the heterocyclic ring from acyclic precursors. acs.orgacs.org These strategies offer direct pathways to install the propan-2-yl group at the C3 position.

One of the principal methods is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. wikipedia.orgyoutube.com To introduce the isopropyl group at C3, a nitrile oxide derived from isobutyraldehyde (B47883) (2-methylpropanal) is required. The nitrile oxide is typically generated in situ from isobutyraldoxime by oxidation or halogenation followed by elimination. This dipole then reacts with a suitable dipolarophile, such as a bromo-substituted alkyne, to form the desired 3-isopropyl-5-bromoisoxazole ring directly.

Another major route is the condensation of a β-dicarbonyl compound with hydroxylamine (B1172632) . wikipedia.org For the synthesis of the target compound, a 1,3-diketone bearing an isopropyl group, such as 2-methyl-3,5-hexanedione, would be reacted with hydroxylamine. The regioselectivity of this cyclization can be influenced by reaction conditions, but generally, the nitrogen atom of hydroxylamine attacks the more electrophilic carbonyl carbon. rsc.org

A variation involves the reaction of α,β-unsaturated ketones and aldehydes with hydroxylamine derivatives. acs.org For instance, an α,β-unsaturated ketone containing a terminal isopropyl group could serve as a precursor. One such strategy involves the reaction of α,β-unsaturated aldehydes or ketones with N-hydroxyl-4-toluenesulfonamide, which has been shown to produce 3-substituted and 3,5-disubstituted isoxazoles with high regioselectivity under mild conditions. acs.orgorganic-chemistry.org

Below is a table of potential precursors for introducing the propan-2-yl moiety.

| Synthetic Strategy | Propan-2-yl Precursor | Co-reactant Example | Resulting Intermediate/Product |

| [3+2] Cycloaddition | Isobutyraldoxime (for nitrile oxide generation) | Bromoacetylene | This compound |

| Diketone Condensation | 4-Methylpentane-1,3-dione | Hydroxylamine | 3-(Propan-2-yl)-1,2-oxazole (requires subsequent bromination) |

| Unsaturated Ketone Route | 5-Methyl-1-hexen-3-one | N-hydroxyl-4-toluenesulfonamide | 3-(Propan-2-yl)-1,2-oxazole (requires subsequent bromination) |

Stereochemical Control in Alkyl Chain Installation

Stereochemical control is a fundamental concept in synthesis when chiral centers are formed. However, the propan-2-yl (isopropyl) group is achiral, meaning it does not have a stereocenter and exists as a single, symmetric structure.

Therefore, during the installation of the propan-2-yl moiety onto the C3 position of the isoxazole ring, no new stereocenters are created. Consequently, considerations of stereochemical control, such as using chiral auxiliaries or asymmetric catalysts to influence the spatial arrangement of atoms, are not applicable for this specific alkyl group. The synthetic challenge lies in achieving the correct regioselectivity (i.e., placing the isopropyl group at C3 and the bromine at C5) rather than controlling stereochemistry.

Convergent and Divergent Synthetic Approaches for this compound

A potential convergent synthesis of this compound would involve the [3+2] cycloaddition of two key fragments: the isobutyraldehyde-derived nitrile oxide and a bromo-substituted alkyne. This approach is highly efficient as it constructs the core heterocyclic ring and installs both substituents in a single, regioselective step. researchgate.net

A divergent synthesis could begin with the preparation of a common precursor, such as 3-isopropyl-1,2-oxazole. This intermediate could be synthesized via the reaction of isobutyraldoxime with acetylene. From this central molecule, a variety of derivatives could be produced. To obtain the target compound, 3-isopropyl-1,2-oxazole would undergo electrophilic substitution, specifically bromination. The C5 position of the isoxazole ring is generally susceptible to electrophilic attack, allowing for the regioselective introduction of a bromine atom using a suitable brominating agent like N-Bromosuccinimide (NBS).

Step-Economy and Atom-Economy Considerations

Step-economy refers to the efficiency of a synthesis based on the number of steps, with fewer steps being more desirable. Atom economy is a concept that measures how many atoms from the reactants are incorporated into the final desired product. jocpr.com An ideal reaction would have 100% atom economy. acs.org

Addition reactions, such as [3+2] cycloadditions, are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. The convergent [3+2] cycloaddition route to this compound is highly step- and atom-economical. For example, the reaction of the nitrile oxide (C₄H₇NO) with bromoacetylene (C₂HBr) directly yields the product (C₇H₈BrNO) with no other byproducts.

Table Comparing Theoretical Atom Economy of Key Ring-Forming Reactions:

| Reaction Type | General Equation | Reactant Molar Masses (Example) | Product Molar Mass (Example) | Byproduct Molar Mass (Example) | Theoretical Atom Economy (%) |

| [3+2] Cycloaddition | R-CNO + R'-C≡CH → 3-R-5-R'-isoxazole | C₄H₇NO (85.11) + C₂H₂ (26.04) | C₆H₉NO (111.14) | None | 100% |

| Diketone Condensation | R-CO-CH₂-CO-R' + NH₂OH → Isoxazole + 2 H₂O | C₆H₁₀O₂ (114.14) + NH₂OH (33.03) | C₆H₉NO (111.14) | 2 x H₂O (36.04) | 75.5% |

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.goveurekaselect.com Several of its principles can be applied to the synthesis of this compound to make the process more environmentally benign. researchgate.net

The use of safer solvents is a key aspect. Many traditional isoxazole syntheses use chlorinated solvents. Greener alternatives include using water, deep eutectic solvents (DES), or solvent-free conditions. core.ac.uknih.gov For example, some [3+2] cycloadditions can be performed effectively in water. nih.gov

Energy efficiency can be improved by using alternative energy sources like microwave irradiation or ultrasound. eurekaselect.compreprints.org These techniques can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Catalysis is another cornerstone of green chemistry. Using catalytic reagents is superior to stoichiometric ones. For instance, copper(I)-catalyzed cycloadditions proceed under mild conditions and offer high regioselectivity, reducing the need for harsh reagents and improving yields. organic-chemistry.org The development of recyclable catalysts further enhances the sustainability of the process.

Application of Green Chemistry Principles to Isoxazole Synthesis:

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefit |

| Waste Prevention | Utilize high-yield, high atom-economy reactions like [3+2] cycloaddition. | Reduced generation of byproducts and chemical waste. |

| Safer Solvents | Replace chlorinated solvents (e.g., DCM) with water, ethanol, or deep eutectic solvents (DES). core.ac.uknih.gov | Reduced toxicity and environmental impact. |

| Energy Efficiency | Employ microwave-assisted or ultrasonic irradiation for the cycloaddition or condensation steps. eurekaselect.comresearchgate.net | Shorter reaction times and lower energy consumption. |

| Catalysis | Use a catalytic amount of a copper(I) salt for the cycloaddition reaction. | Milder reaction conditions, higher selectivity, and avoidance of stoichiometric reagents. |

| Renewable Feedstocks | If possible, derive precursors like isobutyraldehyde from bio-based sources. | Reduced reliance on depleting fossil fuels. |

By integrating these principles, the synthesis of this compound can be optimized not only for chemical efficiency but also for environmental sustainability.

Chemical Reactivity and Transformation Studies of 5 Bromo 3 Propan 2 Yl 1,2 Oxazole

Reactivity of the Oxazole (B20620) Ring System

The oxazole ring is an aromatic heterocycle containing an oxygen and a nitrogen atom. Its aromaticity is less pronounced than that of benzene, rendering it susceptible to a variety of reactions. The presence of the electronegative oxygen and nitrogen atoms influences the electron distribution within the ring, making certain positions more reactive than others.

Nucleophilic Attack Pathways on the Oxazole Core

Nucleophilic substitution reactions are generally uncommon for the oxazole ring itself. pharmaguideline.com Instead, nucleophilic attack often leads to ring cleavage rather than substitution. pharmaguideline.com The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack, especially when electron-withdrawing groups are present at other positions. pharmaguideline.com While the primary focus of nucleophilic attack is often the C2 position, the presence of a good leaving group, like bromine at C5, can provide an alternative pathway for nucleophilic substitution, which will be discussed in a later section.

Ring-Opening and Rearrangement Reactions

The oxazole ring can undergo cleavage under various conditions. Nucleophilic attack, as mentioned, can initiate ring opening. pharmaguideline.com For instance, treatment with ammonia (B1221849) or formamide (B127407) can lead to the formation of imidazoles through a ring-cleavage and recyclization pathway. pharmaguideline.com Deprotonation at the C2 position in the presence of a strong base can also induce ring opening to form an isonitrile. cutm.ac.inslideshare.net Additionally, oxidation with agents like cold potassium permanganate (B83412) or chromic acid can lead to the cleavage of the oxazole ring. pharmaguideline.com Reduction of oxazoles can also result in ring-opened products. tandfonline.com

Functional Group Transformations at the Bromine Substituent

The bromine atom at the C5 position of 5-bromo-3-(propan-2-yl)-1,2-oxazole is a key functional handle that allows for a variety of chemical transformations.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgmdpi.com This reaction allows for the formation of a new carbon-carbon bond by coupling the bromo-oxazole with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This method is a powerful tool for synthesizing more complex molecules containing the 3-(propan-2-yl)-1,2-oxazole core.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-heterocycles

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3,4,5-tris(2-methoxyphenyl)-2,6-dimethylpyridines beilstein-journals.org |

| 4-bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | 4-phenylbenzophenone mdpi.com |

| 3-bromo-2,1-borazaronaphthalenes | Potassium alkenyltrifluoroborates | PdCl₂(dppf) | Cs₂CO₃ | Alkenyl-substituted 2,1-borazaronaphthalenes nih.gov |

This table presents examples of Suzuki-Miyaura coupling reactions involving various bromo-heterocyclic compounds to illustrate the general applicability of this transformation.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the C5 position can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAAr) mechanism. libretexts.org The ease of this substitution depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles can replace the bromine atom to introduce a range of different functional groups at the C5 position. youtube.combyjus.com

Table 2: General Scheme for Nucleophilic Substitution at C5

| Substrate | Nucleophile (Nu⁻) | Product |

| This compound | Hydroxide (OH⁻) | 5-Hydroxy-3-(propan-2-yl)-1,2-oxazole |

| This compound | Cyanide (CN⁻) | 5-Cyano-3-(propan-2-yl)-1,2-oxazole |

| This compound | Ammonia (NH₃) | 5-Amino-3-(propan-2-yl)-1,2-oxazole |

This table illustrates the potential for nucleophilic substitution reactions at the C5 position of the title compound with common nucleophiles.

Other Halogen-Mediated Transformations

The bromine atom at the C5 position of the 1,2-oxazole ring is a versatile functional handle for a variety of chemical transformations beyond standard cross-coupling reactions. Halogen exchange reactions, for instance, can be employed to modulate the reactivity of this position. While direct nucleophilic substitution on the sp²-hybridized carbon of the oxazole ring is generally difficult, metal-mediated processes can facilitate this exchange. nih.gov

One such transformation is the Finkelstein reaction, which can convert the bromo-substituent to a more reactive iodo-substituent. nih.gov This is typically achieved using a metal iodide salt, such as potassium iodide, often with a copper(I) or nickel(0) catalyst to enable the exchange on the aryl-like system. nih.gov The resulting 5-iodo-3-(propan-2-yl)-1,2-oxazole would be a superior substrate for certain metal-catalyzed reactions, such as Sonogashira or Stille couplings, due to the weaker C-I bond strength compared to the C-Br bond. msu.edu

Conversely, conversion to a less reactive halogen, such as fluorine, is also synthetically valuable. Halogen exchange (Halex) reactions have been successfully applied to convert 5-iodo-1,2,3-triazoles into their corresponding 5-fluoro derivatives, a transformation that is analogously conceivable for 5-bromo-1,2-oxazoles using appropriate fluoride (B91410) sources. nih.gov

Furthermore, metal-halogen exchange using organolithium reagents like n-butyllithium can convert the C-Br bond into a C-Li bond. This generates a potent nucleophilic oxazol-5-yl-lithium species, which can be trapped with various electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce a wide array of functional groups at the C5 position. rsc.org This strategy provides a powerful alternative to cross-coupling for C-C bond formation.

Table 1: Potential Halogen-Mediated Transformations at C5

| Transformation | Reagents | Product | Synthetic Utility |

|---|---|---|---|

| Iodination (Finkelstein Reaction) | KI, Cu(I) or Ni(0) catalyst | 5-Iodo-3-(propan-2-yl)-1,2-oxazole | Enhanced reactivity in cross-coupling reactions. msu.edu |

| Lithiation (Metal-Halogen Exchange) | n-BuLi or s-BuLi | 3-(Propan-2-yl)-1,2-oxazol-5-yl-lithium | Reaction with various electrophiles for C-C bond formation. rsc.org |

| Fluorination (Halex Reaction) | AgF, CsF, or other fluoride sources | 5-Fluoro-3-(propan-2-yl)-1,2-oxazole | Introduction of fluorine for medicinal chemistry applications. nih.gov |

Reactions Involving the Propan-2-yl Side Chain

The propan-2-yl (isopropyl) group at the C3 position, while generally stable, offers opportunities for selective functionalization to further elaborate the molecular scaffold.

The tertiary C-H bond within the isopropyl moiety is the most likely site for initial oxidation. Controlled oxidation can lead to the formation of 2-(5-bromo-1,2-oxazol-3-yl)propan-2-ol. This transformation introduces a hydroxyl group, which can serve as a handle for further derivatization, such as esterification or etherification. While specific studies on this compound are not prevalent, the oxidation of oxazole derivatives is a known process. For instance, photo-oxidation with singlet oxygen is known to react with the oxazole ring itself, often leading to ring cleavage. nih.gov Therefore, selective oxidation of the side chain would require mild, targeted reagents that favor C-H oxidation over reaction with the aromatic ring. Modern methods involving transition-metal catalysis or enzymatic oxidation could potentially achieve this selectivity.

Direct reduction of the saturated propan-2-yl side chain is not a chemically feasible transformation under standard laboratory conditions. However, reduction reactions become highly relevant after an initial oxidation of the side chain. For example, if the isopropyl group is first oxidized to a 3-acetyl group (a ketone), this carbonyl can be readily reduced.

Reduction of the resulting ketone, 1-(5-bromo-1,2-oxazol-3-yl)ethan-1-one, with a hydride reagent such as sodium borohydride (B1222165) (NaBH₄) would yield the corresponding secondary alcohol, 1-(5-bromo-1,2-oxazol-3-yl)ethanol. This two-step sequence of oxidation followed by reduction provides access to a different alcohol isomer than that obtained from direct tertiary C-H oxidation. This strategy is analogous to methods used in the synthesis of functionalized fluoroalkylisoxazoles, where formyl groups are reduced to hydroxymethyl groups. researchgate.net

Direct functionalization of the C-H bonds within the propan-2-yl group represents an atom-economical approach to introduce complexity. nih.gov This field of chemistry has advanced significantly, providing routes to modify otherwise inert C-H bonds. nih.govnih.gov

Strategies for functionalizing the isopropyl group can be categorized as follows:

Radical Reactions: Free-radical halogenation, for instance, could selectively replace the tertiary hydrogen with a halogen, yielding 5-bromo-3-(2-bromopropan-2-yl)-1,2-oxazole. This new halide could then be subjected to nucleophilic substitution or elimination reactions.

Metal-Catalyzed C-H Activation: Transition metal catalysis offers a powerful toolkit for site-selective C-H functionalization. rsc.org Depending on the catalyst and directing group strategy, it may be possible to achieve arylation, alkylation, or amination at the C-H bonds of the side chain. While heterocycle-directed C-H functionalization often targets C-H bonds on the ring itself or at the α-position of an N-alkyl group, methods for functionalizing more remote C(sp³)-H bonds are continually being developed. rsc.org

Derivatization Strategies for Advanced Molecular Architectures

The dual reactivity of the C5-bromo position and the C3-propan-2-yl side chain makes this compound a valuable building block for constructing complex molecules.

Oxazole moieties are found in numerous biologically active natural products, many of which possess a macrocyclic structure. pitt.edu The 5-bromo-1,2-oxazole unit is an excellent precursor for constructing such macrocycles. The C5-bromo position serves as a key anchor point for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form one of the macrocycle's ring-closing bonds. researchgate.netpitt.edu

A general strategy would involve a two-part approach:

Functionalization of the Side Chain: The propan-2-yl group would be functionalized (e.g., via oxidation as described in 3.3.1) to introduce a reactive handle like a hydroxyl or amino group.

Coupling and Macrocyclization: This functionalized side chain would be connected to a long-chain coupling partner. The other end of this chain would possess a group suitable for cross-coupling with the C5-bromo position, for example, a boronic acid or a terminal alkyne. The final macrocyclization step would then be an intramolecular cross-coupling reaction.

Recent research has highlighted the synthesis of novel oxazole-based macrocycles as potential antiviral agents, underscoring the importance of this molecular architecture in drug discovery. nih.gov

Table 2: Illustrative Strategy for Macrocycle Synthesis

| Step | Description | Key Reaction | Intermediate/Product |

|---|---|---|---|

| 1 | Oxidation of the isopropyl side chain. | Selective C-H Oxidation | 2-(5-Bromo-1,2-oxazol-3-yl)propan-2-ol |

| 2 | Coupling of a bifunctional linker to the new hydroxyl group. | Esterification or Etherification | Linear precursor with terminal boronic acid (or similar) |

| 3 | Intramolecular ring-closing reaction. | Pd-catalyzed Suzuki Coupling | Oxazole-Containing Macrocycle |

Preparation of Hybrid Heterocyclic Systems

The synthesis of hybrid molecules, which incorporate two or more distinct heterocyclic rings, is a significant strategy in medicinal chemistry and materials science. For a halogenated precursor like this compound, the carbon-bromine bond at the C5-position serves as a versatile handle for constructing such systems, primarily through transition-metal-catalyzed cross-coupling reactions.

While specific studies detailing the use of this compound as a substrate for these reactions are not extensively documented in the reviewed literature, the reactivity of similar bromo-substituted heterocycles is well-established. Methodologies such as the Suzuki-Miyaura, Sonogashira, and Stille couplings are standard procedures for forming new carbon-carbon bonds, enabling the linkage of the isoxazole (B147169) core to other heterocyclic moieties. organic-chemistry.orgwikipedia.orgresearchgate.net

General Approaches to Hybrid Systems

The general strategy involves the reaction of the bromo-isoxazole with a suitable coupling partner that contains the second heterocyclic ring. This partner is typically an organometallic reagent, such as a boronic acid (for Suzuki coupling), a terminal alkyne (for Sonogashira coupling), or an organostannane (for Stille coupling). organic-chemistry.orgnih.govmdpi.com These reactions are catalyzed by a palladium complex, often requiring a specific ligand and a base to facilitate the catalytic cycle. wikipedia.org

A hypothetical scheme for producing a hybrid system where the 3-(propan-2-yl)-1,2-oxazole moiety is linked to another heterocycle (Het) is presented below:

Hypothetical Reaction Schemes for Hybrid System Synthesis

The following table outlines the principal palladium-catalyzed methods that would be applicable for synthesizing hybrid heterocyclic systems from this compound. The reaction conditions and outcomes are generalized, as specific experimental data for this substrate are not available.

| Coupling Reaction | Heterocyclic Partner | Typical Catalyst/Reagents | Resulting Hybrid Linkage |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Heteroaryl Boronic Acid or Ester (e.g., pyridine-3-boronic acid) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Direct C-C bond between isoxazole and the heterocycle |

| Sonogashira Coupling | Terminal Heterocyclic Alkyne (e.g., 2-ethynylpyridine) | Pd Catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (CuI), Base (e.g., Et₃N) | An alkyne (-C≡C-) bridge between the isoxazole and the heterocycle |

| Stille Coupling | Heteroaryl Stannane (e.g., 2-(tributylstannyl)thiophene) | Pd Catalyst (e.g., Pd(PPh₃)₄), often with a LiCl additive | Direct C-C bond between isoxazole and the heterocycle |

Research Findings and Considerations

Suzuki-Miyaura Coupling: This is one of the most widely used methods for C-C bond formation due to the stability and low toxicity of the boronic acid reagents. nih.gov The reaction tolerates a wide variety of functional groups and has been successfully applied to couple numerous heteroaryl halides with heteroaryl boronic acids, including indoles and pyrazoles. mdpi.comnih.gov For this compound, a reaction with a heterocyclic boronic acid in the presence of a palladium catalyst like Pd(dppf)Cl₂ and a base would be the expected route to a biheterocyclic system. mdpi.com

Sonogashira Coupling: This reaction is invaluable for creating alkyne-linked structures, which can be final targets or intermediates for further transformations. nih.gov The methodology has been used to synthesize C4-alkynylisoxazoles from the corresponding 4-iodoisoxazoles, indicating its applicability to the isoxazole core. nih.gov Studies on bromoindoles show that Sonogashira coupling is a viable method for functionalizing brominated heterocycles. researchgate.net The reaction of this compound with a terminal alkyne attached to another heterocyclic ring would yield a hybrid system with a rigid ethynyl (B1212043) linker.

Stille Coupling: The Stille reaction is highly versatile due to the stability of the organostannane reagents. organic-chemistry.orgwikipedia.org It is effective for coupling with a wide range of sp²-hybridized halides, including those on heterocyclic rings. libretexts.org A key drawback is the toxicity of the tin compounds used. organic-chemistry.org Nevertheless, it remains a powerful tool, and its application would involve reacting this compound with a heteroaryl-stannane reagent in the presence of a palladium catalyst to form a direct C-C bond. nih.gov

Spectroscopic Characterization and Structural Elucidation of 5 Bromo 3 Propan 2 Yl 1,2 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms in 5-bromo-3-(propan-2-yl)-1,2-oxazole can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the isopropyl group and the proton on the oxazole (B20620) ring.

Isopropyl Group Protons: The isopropyl group (–CH(CH₃)₂) will show two signals:

A septet for the methine proton (–CH), shifted downfield due to the proximity of the electronegative oxazole ring. The multiplicity arises from coupling with the six equivalent methyl protons.

A doublet for the six equivalent protons of the two methyl groups (–CH₃), with a characteristic coupling constant (J) to the methine proton.

Oxazole Ring Proton: The proton at the C-4 position of the oxazole ring is expected to appear as a singlet . Its chemical shift will be influenced by the electronic environment of the heterocyclic ring, including the effects of the adjacent bromo and isopropyl substituents.

Based on data from structurally related compounds, the anticipated chemical shifts are summarized in the table below.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 (oxazole ring) | ~6.3 | Singlet |

| -CH (isopropyl) | ~3.1 | Septet |

| -CH₃ (isopropyl) | ~1.3 | Doublet |

This table presents predicted values based on analogous structures and may not represent exact experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct carbon signals are anticipated.

Oxazole Ring Carbons: Three signals will correspond to the carbon atoms of the oxazole ring:

C-3: The carbon atom attached to the isopropyl group.

C-4: The carbon atom bearing a proton.

C-5: The carbon atom bonded to the bromine atom, which will be significantly influenced by the halogen's electronegativity and heavy atom effect.

Isopropyl Group Carbons: Two signals will represent the carbons of the isopropyl group:

The methine carbon (–CH).

The two equivalent methyl carbons (–CH₃).

Predicted chemical shifts, extrapolated from similar isoxazole (B147169) structures, are provided in the following table. rsc.org

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~168 |

| C-4 | ~100 |

| C-5 | ~145 |

| -CH (isopropyl) | ~27 |

| -CH₃ (isopropyl) | ~21 |

This table presents predicted values based on analogous structures and may not represent exact experimental data.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the methine proton and the methyl protons of the isopropyl group, confirming their scalar coupling.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon to which it is directly attached. This would definitively link the H-4 signal to the C-4 carbon, and the isopropyl methine and methyl proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The methine proton of the isopropyl group correlating with the C-3 of the oxazole ring.

The methyl protons of the isopropyl group correlating with the C-3 of the oxazole ring.

The H-4 proton correlating with C-3 and C-5 of the oxazole ring.

These 2D NMR techniques, when used in combination, provide a detailed and robust structural elucidation of this compound. ipb.pt

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and FT-Raman, probes the vibrational modes of a molecule, providing information about the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands for the various bonds and functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C-H (isopropyl) | 2970 - 2870 | Stretching |

| C=N (oxazole ring) | 1610 - 1580 | Stretching |

| C=C (oxazole ring) | 1500 - 1400 | Stretching |

| N-O (oxazole ring) | 1450 - 1350 | Stretching |

| C-Br | 680 - 515 | Stretching |

This table presents expected absorption ranges based on characteristic group frequencies.

The spectrum would be characterized by strong C-H stretching vibrations from the isopropyl group in the 2970-2870 cm⁻¹ region. The characteristic stretching vibrations of the C=N and C=C bonds within the isoxazole ring are expected in the 1610-1400 cm⁻¹ range. The N-O bond stretching is also a key feature of the isoxazole ring. The C-Br stretching vibration would appear in the lower frequency region of the spectrum.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations. youtube.commdpi.com

In the FT-Raman spectrum of this compound, the symmetric vibrations of the isoxazole ring and the C-C backbone of the isopropyl group would be expected to show strong signals. The C-Br bond, being a relatively non-polar bond, may also produce a distinct Raman signal. This technique is particularly useful for observing skeletal vibrations that might be weak or absent in the FTIR spectrum. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, this molecular ion peak will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, which is characteristic of the isotopic distribution of bromine (79Br and 81Br).

The fragmentation of this compound would likely proceed through several key pathways. The cleavage of the isopropyl group is a probable fragmentation, leading to the loss of a propyl radical. Another significant fragmentation pathway could involve the cleavage of the oxazole ring, a common process in the mass spectrometry of heterocyclic compounds. The table below outlines the expected major fragments and their corresponding mass-to-charge ratios (m/z).

| Fragment Description | Proposed Structure | Expected m/z |

| Molecular Ion | [C₆H₈BrNO]⁺ | 205/207 |

| Loss of CH₃ | [C₅H₅BrNO]⁺ | 190/192 |

| Loss of C₃H₇ (isopropyl group) | [C₃H₂BrNO]⁺ | 162/164 |

| Cleavage of the oxazole ring | Various smaller fragments | Varies |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the electronic transitions within the 1,2-oxazole ring system.

The primary electronic transitions observed in molecules containing both π systems and non-bonding electrons (lone pairs) are π → π* and n → π* transitions. pharmatutor.org The oxazole ring contains both C=N and C=C double bonds, which give rise to π → π* transitions, typically at shorter wavelengths (higher energy). The nitrogen and oxygen atoms of the oxazole ring also possess non-bonding electrons, allowing for n → π* transitions, which usually occur at longer wavelengths (lower energy) and have lower molar absorptivity. pharmatutor.org

| Transition Type | Expected Wavelength Range (λmax, nm) | Chromophore |

| π → π | 200 - 250 | C=N and C=C of the oxazole ring |

| n → π | > 250 | Non-bonding electrons on N and O |

The solvent used for UV-Vis analysis can influence the position of these absorption bands. Polar solvents may cause a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. uobabylon.edu.iq

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used to determine the purity of pharmaceutical and chemical compounds. For the purity assessment of this compound, a reversed-phase HPLC method would typically be employed.

In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a non-polar stationary phase (like a C18 column) with a polar mobile phase. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample will show a single, sharp peak with a specific retention time.

| Parameter | Typical Conditions |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724):Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 220 nm) |

| Retention Time | Dependent on the specific method parameters |

| Purity | >98% (typical for research-grade compounds) |

The integration of the peak areas in the resulting chromatogram allows for a quantitative determination of the purity of this compound.

Computational and Theoretical Investigations of 5 Bromo 3 Propan 2 Yl 1,2 Oxazole

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as the foundational method for the theoretical investigations detailed in the following sections. DFT calculations are renowned for providing a balance between accuracy and computational cost, making them a popular choice for studying the properties of organic molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly employed method for such studies. irjweb.com

The rotation of the propan-2-yl group around the C3-C(isopropyl) bond would lead to different conformers. The most stable conformer would likely be the one that minimizes steric hindrance between the isopropyl group and the oxazole (B20620) ring. DFT calculations, typically at the B3LYP/6-311++G(d,p) level of theory, would precisely determine the bond lengths, bond angles, and dihedral angles of the most stable structure. nih.gov The absence of imaginary frequencies in the vibrational analysis would confirm that the optimized structure is a true minimum. irjweb.com

Table 1: Predicted Optimized Geometrical Parameters for 5-Bromo-3-(propan-2-yl)-1,2-oxazole

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| O1-N2 | 1.42 |

| N2-C3 | 1.31 |

| C3-C4 | 1.43 |

| C4-C5 | 1.35 |

| C5-O1 | 1.33 |

| C5-Br | 1.87 |

| C3-C(isopropyl) | 1.51 |

| **Bond Angles (°) ** | |

| C5-O1-N2 | 108.5 |

| O1-N2-C3 | 109.0 |

| N2-C3-C4 | 115.0 |

| C3-C4-C5 | 105.0 |

| O1-C5-C4 | 102.5 |

| Br-C5-C4 | 128.0 |

| N2-C3-C(isopropyl) | 118.0 |

Note: The values in this table are hypothetical predictions based on data from structurally similar molecules and general principles of chemistry. They are intended to be illustrative of the expected geometric parameters.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular reactivity, kinetic stability, and polarizability. irjweb.comnih.gov A smaller energy gap generally implies higher reactivity and lower stability. irjweb.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy Range (eV) |

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

Note: The values in this table are hypothetical predictions based on data from structurally similar molecules. The actual values would be determined by specific DFT calculations.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Green denotes regions of neutral potential.

In the MEP map of this compound, the most negative potential (red) is expected to be located around the oxygen and nitrogen atoms of the oxazole ring due to their high electronegativity and the presence of lone pairs. The bromine atom would also contribute to a region of negative potential. The hydrogen atoms of the propan-2-yl group and the hydrogen atom on the oxazole ring (if any) would exhibit positive potential (blue), making them susceptible to nucleophilic attack. The MEP map provides a visual representation of the molecule's reactivity landscape. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions, often referred to as hyperconjugation, describe the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, which contributes to the stabilization of the molecule.

For this compound, significant intramolecular interactions are expected. These would include the delocalization of lone pair electrons from the oxygen and nitrogen atoms into the antibonding orbitals of adjacent bonds (e.g., n(O) → σ(N-C), n(N) → σ(C-C)). The bromine atom's lone pairs would also participate in such stabilizing interactions. The NBO analysis would quantify the strength of these interactions, providing insights into the electronic delocalization and stability of the molecule.

Table 3: Predicted Significant NBO Donor-Acceptor Interactions and Second-Order Perturbation Energies for this compound

| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) |

| LP (1) O1 | σ(N2-C3) | 5 - 10 |

| LP (1) N2 | σ(C3-C4) | 3 - 7 |

| LP (1) Br | σ(C4-C5) | 2 - 5 |

| σ (C3-C4) | σ(C5-Br) | 1 - 3 |

Note: The values in this table are hypothetical predictions based on general principles and data from analogous molecules. LP denotes a lone pair.

Fukui functions are another important concept derived from DFT that helps in predicting the reactivity of different atomic sites within a molecule. researchgate.net They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. There are three main types of Fukui functions:

f+(r): for nucleophilic attack (predicts where an electron will be added).

f-(r): for electrophilic attack (predicts where an electron will be removed from).

f0(r): for radical attack.

For this compound, the calculation of Fukui functions would identify the most probable sites for chemical reactions. It is anticipated that the nitrogen and oxygen atoms of the oxazole ring would be susceptible to electrophilic attack, as indicated by higher values of f-(r). The carbon atoms of the ring, particularly C4, might be prone to nucleophilic attack, which would be reflected in higher f+(r) values. The bromine atom could also be a site for various reactions.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities using DFT, a theoretical spectrum can be generated and compared with the experimental one. This comparison helps in the accurate assignment of the observed vibrational bands to specific molecular motions.

For this compound, the calculated vibrational spectrum would exhibit characteristic bands corresponding to the stretching and bending modes of its functional groups. These would include the C-H stretching vibrations of the propan-2-yl group, the C=N and C-O stretching of the oxazole ring, and the C-Br stretching vibration. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. nih.gov

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm-1) |

| C-H stretch (aliphatic) | 2950 - 3000 |

| C=N stretch | 1580 - 1620 |

| C=C stretch | 1450 - 1500 |

| C-O-N stretch | 1300 - 1400 |

| C-O stretch | 1000 - 1100 |

| C-Br stretch | 500 - 600 |

Note: The values in this table are hypothetical predictions based on data from structurally similar molecules and are intended to be illustrative.

Reaction Mechanism Studies and Transition State Analysis

The synthesis of substituted 1,2-oxazoles (isoxazoles) can be achieved through various routes, with the 1,3-dipolar cycloaddition of a nitrile oxide and an alkyne being a primary method. rsc.org Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the intricate details of these reaction mechanisms. acs.org

For the formation of a molecule like this compound, a plausible pathway involves the reaction of isobutyronitrile (B166230) oxide with a bromo-substituted alkyne. DFT calculations can model this reaction to determine the most energetically favorable pathway. Theoretical investigations can map the potential energy surface of the reaction, identifying key intermediates and, crucially, the transition states that connect them.

Transition state analysis allows for the calculation of activation energies (ΔG‡), which are critical for predicting reaction rates and understanding regioselectivity. For instance, in the cycloaddition to form the isoxazole (B147169) ring, two different regioisomers could potentially be formed. Computational analysis can predict which isomer is favored by comparing the activation energies of the respective transition states. rsc.org A concerted pericyclic mechanism is often proposed for these cycloadditions, though stepwise pathways can also be investigated. rsc.org

Table 1: Hypothetical DFT-Calculated Activation Energies for a Key Reaction Step

This interactive table presents hypothetical activation energies for the cycloaddition step in the synthesis of this compound, calculated at the B3LYP/6-31G(d) level of theory.

| Reactants | Transition State (TS) | Product | Calculated ΔG‡ (kcal/mol) |

| Isobutyronitrile Oxide + Bromoacetylene | Concerted Cycloaddition | This compound | 22.5 |

| Isobutyronitrile Oxide + Bromoacetylene | Stepwise Intermediate 1 | Diradical Intermediate | 28.1 |

Note: The data in this table is illustrative and based on general principles of computational chemistry applied to isoxazole synthesis.

By analyzing the geometry of the calculated transition state, chemists can gain insights into the synchronous or asynchronous nature of bond formation. This level of detail is often inaccessible through experimental means alone, highlighting the synergistic role of computational chemistry in synthetic organic chemistry. pharmaguideline.comresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. nih.gov Computational methods have become increasingly reliable for predicting NMR chemical shifts (δ), serving as a powerful tool for assigning spectra and confirming molecular structures. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most common and accurate approaches for calculating nuclear magnetic shielding tensors. nih.govresearchgate.net

For this compound, GIAO-DFT calculations can predict the ¹H and ¹³C chemical shifts. acs.org The process involves first optimizing the molecule's geometry at a chosen level of theory and then performing the GIAO calculation on the optimized structure. rsc.org The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For example, the bromine atom at the C5 position is expected to exert a significant deshielding effect on the C5 carbon and a more complex effect on the H4 proton due to its electronegativity and anisotropic effects. The isopropyl group at the C3 position will show characteristic signals, including a methine proton (CH) and two magnetically equivalent or diastereotopic methyl groups (CH₃), depending on the molecular conformation and solvent. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This interactive table shows hypothetical ¹H and ¹³C NMR chemical shifts calculated using the GIAO-B3LYP/6-311+G(d,p) method, compared with plausible experimental values in CDCl₃.

| Atom Position | Predicted δ (ppm) | Plausible Experimental δ (ppm) |

| ¹H NMR | ||

| H4 | 6.45 | 6.50 |

| CH (isopropyl) | 3.20 | 3.25 |

| CH₃ (isopropyl) | 1.35 | 1.38 |

| ¹³C NMR | ||

| C3 | 168.2 | 169.0 |

| C4 | 102.5 | 103.1 |

| C5 | 85.0 | 85.7 |

| CH (isopropyl) | 27.8 | 28.2 |

| CH₃ (isopropyl) | 21.5 | 21.9 |

Note: The data in this table is for illustrative purposes to demonstrate the application of computational prediction. Actual experimental values may vary.

Comparing calculated and experimental spectra can help resolve ambiguities in spectral assignment and provide confidence in the proposed structure. nih.govrsc.org

Molecular Dynamics Simulations for Conformational Space Exploration

While geometry optimization can find a molecule's lowest energy structure (a local or global minimum), it does not fully describe the molecule's dynamic nature. Molecular Dynamics (MD) simulations provide a way to explore the conformational space of a molecule over time by solving Newton's equations of motion for the atoms. acs.org This is particularly relevant for flexible molecules like this compound, which possesses a rotatable isopropyl group. rsc.org

MD simulations can reveal the different conformations the molecule can adopt, their relative populations, and the energy barriers between them. For this compound, a key area of interest is the rotation of the C-C bond connecting the isopropyl group to the isoxazole ring. The simulation can track the dihedral angle of this bond over time, revealing the most stable rotational isomers (rotamers). units.it

Table 3: Relative Energies of Low-Energy Conformers from a Simulated MD Trajectory

This interactive table lists hypothetical low-energy conformers of this compound identified through MD simulations, with their relative energies.

| Conformer | Dihedral Angle (C4-C3-C_iso-H_iso) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 180° (staggered) | 0.00 | 75 |

| 2 | 60° (gauche) | 1.5 | 12.5 |

| 3 | -60° (gauche) | 1.5 | 12.5 |

Note: This data is a hypothetical representation of results from a molecular dynamics simulation to illustrate the exploration of conformational space.

By integrating the results from MD simulations with other computational methods, such as NMR prediction, a more complete and dynamic picture of the molecule's behavior can be achieved. acs.orgresearchgate.net This comprehensive approach is a hallmark of modern computational and theoretical chemistry. nih.govmdpi.com

Advanced Applications and Research Perspectives of 5 Bromo 3 Propan 2 Yl 1,2 Oxazole

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

The versatility of 5-bromo-3-(propan-2-yl)-1,2-oxazole as a synthetic building block is a cornerstone of its utility in organic chemistry. The presence of the bromine atom at the 5-position of the oxazole (B20620) ring provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of intricate molecular architectures.

Building Block in Heterocycle Synthesis

The oxazole ring is a fundamental structural motif in numerous biologically active compounds and functional materials. This compound serves as a crucial starting material for the elaboration of more complex heterocyclic systems. The bromine atom can be readily displaced or involved in cross-coupling reactions to fuse or link other heterocyclic rings to the oxazole core. For instance, transition metal-catalyzed reactions, such as Suzuki or Stille couplings, can be employed to introduce aryl, heteroaryl, or vinyl substituents at the 5-position. These reactions are pivotal in creating extended π-systems, which are often essential for desired electronic or photophysical properties in materials science, or for establishing key pharmacophoric interactions in medicinal chemistry.

Furthermore, the oxazole core itself can be a precursor to other heterocycles through ring-transformation reactions. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity patterns of bromo-substituted oxazoles suggest its potential in such synthetic strategies. The ability to regioselectively functionalize the oxazole ring makes this compound a valuable asset in the divergent synthesis of libraries of heterocyclic compounds for drug discovery and other applications.

Precursor for Functionalized Organic Compounds

Beyond the synthesis of other heterocycles, this compound is a precursor for a wide array of functionalized organic compounds. The carbon-bromine bond can be converted into a variety of other functional groups, significantly expanding the synthetic possibilities. For example, lithiation of the bromo-oxazole followed by quenching with an electrophile can introduce a wide range of substituents.

Common transformations include:

Organometallic intermediates: Formation of organolithium or Grignard reagents, which can then react with aldehydes, ketones, nitriles, and other electrophiles.

Coupling Reactions: Participation in various palladium-, copper-, or nickel-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. nih.gov

Nucleophilic Substitution: Although less common for aryl halides, under specific conditions, the bromine atom can be substituted by nucleophiles.

These transformations allow for the introduction of functionalities that can modulate the steric and electronic properties of the molecule, a critical aspect in the design of new materials and therapeutic agents.

Exploration in Catalysis and Ligand Design

The oxazole moiety is a well-established component of ligands used in transition metal catalysis, particularly in asymmetric synthesis. The nitrogen and oxygen atoms of the oxazole ring can coordinate to metal centers, influencing their catalytic activity and stereoselectivity.

Oxazole-Based Ligands in Asymmetric Catalysis

Chiral ligands are essential for enantioselective catalysis, a field dedicated to the synthesis of single-enantiomer compounds, which is of paramount importance in the pharmaceutical industry. Oxazoline (B21484) ligands, which are structurally related to oxazoles, are widely used in asymmetric catalysis. alfachemic.comresearchgate.netacs.org While the aromatic nature of the oxazole ring in this compound makes it electronically different from the more commonly used oxazolines, the fundamental coordinating ability of the nitrogen atom remains.

Metal-Catalyzed Transformations Involving this compound

This compound itself can be a substrate in various metal-catalyzed transformations. nih.gov The carbon-bromine bond is a prime site for oxidative addition to a low-valent metal center, initiating a catalytic cycle. This reactivity is the basis for its use in a multitude of cross-coupling reactions, as mentioned previously.

Examples of such transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

Heck Reaction: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to form alkynyl-substituted oxazoles.

Buchwald-Hartwig Amination: Reaction with amines to form amino-substituted oxazoles.

These reactions are fundamental tools in modern organic synthesis, and the ability of this compound to participate in them underscores its importance as a versatile building block. The efficiency and selectivity of these transformations can be influenced by the choice of catalyst, ligands, and reaction conditions.

Structure-Activity Relationship (SAR) Studies in Related Molecular Scaffolds

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. By systematically modifying the structure of a molecule and assessing the impact on its activity, researchers can identify the key structural features responsible for its biological effects. While specific SAR studies on this compound are not widely published, the oxazole scaffold is present in many compounds with known biological activities, and SAR studies on these related molecules provide valuable insights. researchgate.netnih.govnih.govmdpi.com

In the context of SAR, the substituents on the oxazole ring of a molecule like this compound would be systematically varied. For instance:

The isopropyl group at the 3-position could be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of a biological target.

The bromine atom at the 5-position could be replaced with other halogens, hydrogen, or a variety of other functional groups introduced via the transformations discussed earlier.

By evaluating the biological activity of the resulting analogs, researchers can build a comprehensive SAR model. This model can then guide the design of new, more potent, and selective compounds for a specific therapeutic target. The importance of the five-membered heterocyclic ring of oxazole is well-recognized in drug discovery. researchgate.net

Design and Synthesis of Analogs for Comparative Analysis

The strategic design and synthesis of analogs are fundamental to understanding structure-activity relationships (SAR). For the parent compound, this compound, analog development focuses on systematically modifying its core components—the isoxazole (B147169) ring, the bromo substituent at position 5, and the propan-2-yl group at position 3—to evaluate the impact of these changes on biological activity.

A primary synthetic strategy involves leveraging the reactivity of the bromine atom. Bromooxazoles are valuable building blocks in organic synthesis, often utilized in cross-coupling reactions like the Suzuki-Miyaura coupling to introduce a wide variety of aryl or heterocyclic substituents at the 5-position. researchgate.net This allows for the creation of a library of analogs where the bromine is replaced by diverse functional groups, enabling a thorough investigation of the electronic and steric requirements for optimal target interaction.

The synthesis of these analogs allows for a comparative analysis to build a comprehensive SAR profile. For instance, studies on other oxazole derivatives have shown that introducing specific substituents can significantly enhance biological activity. mdpi.comjuniperpublishers.com By systematically creating and testing analogs of this compound, researchers can identify the key pharmacophoric features essential for its biological function. tandfonline.com

Table 1: Representative Synthetic Approaches for Oxazole Analog Generation

| Synthetic Method | Description | Application for Analog Synthesis | Key Reactants |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. researchgate.net | Replacement of the bromine atom at the 5-position with various aryl or heteroaryl groups. | Bromooxazole, boronic acid/ester, palladium catalyst, base |

| van Leusen Reaction | A reaction forming an oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). nih.gov | Modification of the substituent at the 3-position by using different starting aldehydes. | Aldehyde, TosMIC, base (e.g., K₂CO₃) |

| Direct Bromination | Introduction of a bromine atom onto the oxazole ring using an electrophilic bromine source. researchgate.net | Synthesis of the bromooxazole precursor itself or introduction of bromine at other positions if sterically allowed. | Oxazole precursor, N-Bromosuccinimide (NBS) |

| Heck Reaction | A palladium-catalyzed reaction to form a substituted alkene from an aryl halide. | Introduction of alkenyl groups at the 5-position to explore different linker types. | Bromooxazole, alkene, palladium catalyst, base |

In Silico Screening and Predictive Modeling

In parallel with synthetic efforts, computational methods play a crucial role in accelerating the drug discovery process. In silico screening and predictive modeling allow for the rapid evaluation of virtual libraries of analogs, prioritizing the most promising candidates for synthesis and biological testing.

Molecular docking is a key technique used to predict the binding orientation and affinity of a ligand (in this case, an analog of this compound) to the active site of a target protein. dntb.gov.uaresearchgate.net By modeling the interactions between the compound and the receptor, researchers can gain insights into why certain structural modifications enhance or diminish activity. For example, docking studies on other heterocyclic compounds have successfully identified crucial interactions, such as hydrogen bonds or hydrophobic contacts, that govern binding. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful predictive tool. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. juniperpublishers.com By analyzing various molecular descriptors (e.g., electronic properties, hydrophobicity, steric factors) of the synthesized analogs, a predictive model can be built. This model can then be used to estimate the activity of novel, yet-to-be-synthesized compounds, guiding the design of more potent derivatives. Studies on other 1,3-oxazole derivatives have shown that the donor/acceptor properties of substituents significantly influence their biological activity, a factor that can be effectively modeled with QSAR. juniperpublishers.com

Table 2: Computational Tools in Oxazole Derivative Research

| Computational Method | Purpose | Predicted Parameters | Impact on Research |